{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
CAS No.: 124751-00-4
Cat. No.: VC21341799
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol - 124751-00-4](/images/no_structure.jpg)
CAS No. | 124751-00-4 |
---|---|
Molecular Formula | C41H37ClN6O |
Molecular Weight | 665.2 g/mol |
IUPAC Name | [2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Standard InChI | InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 |
Standard InChI Key | ZKJNVODQIYQUNQ-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl |
Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl |
Appearance | White Solid |
Melting Point | 122-124°C |
Structural Characteristics
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol possesses a complex molecular architecture centered around an imidazole core. The compound includes several key structural elements that contribute to its chemical behavior and pharmaceutical relevance, including:
-
An imidazole core with a 2-butyl substituent providing lipophilicity
-
A chlorine atom at the 5-position of the imidazole ring enhancing stability
-
A hydroxymethyl group at the 4-position of the imidazole ring
-
A biphenyl system connected via a methylene bridge at the 3-position
-
A tetrazole moiety at the 2'-position of the biphenyl system
-
A trityl (triphenylmethane) protecting group attached to the tetrazole nitrogen
Crystallographic studies reveal that trityl losartan crystallizes in the centrosymmetric space group P1 with two independent molecules in its asymmetric unit. The imidazole moiety demonstrates specific conformational characteristics, with the central imidazole ring exhibiting varying degrees of twisting relative to the attached aromatic systems . The crystal structure stabilizes through a network of intermolecular hydrogen bonds, forming an infinite chain along the a-axis.
Table 1. Key Structural Features of Trityl Losartan
Structural Element | Description | Significance |
---|---|---|
Imidazole Core | Five-membered heterocyclic ring with two nitrogen atoms | Primary pharmacophore |
2-Butyl Chain | Four-carbon aliphatic substituent | Enhances lipophilicity |
5-Chloro Group | Halogen substituent | Stabilizes ring, affects electron distribution |
Hydroxymethyl Group | CH₂OH at 4-position | Provides hydrogen bonding capability |
Biphenyl System | Two connected phenyl rings | Offers conformational flexibility |
Tetrazole Group | Five-membered ring with four nitrogen atoms | Key pharmacophore protected by trityl group |
Trityl Group | Triphenylmethane moiety | Protects tetrazole during synthesis |
Synthesis Methods
The synthesis of {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol employs several strategic approaches, with particular attention to regioselective reactions and protecting group chemistry. Based on available research, multiple synthetic pathways have been established for its production.
One documented method involves the coupling reaction between (2-butyl-5-chloro-3H-imidazol-4-yl)methanol and 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole using potassium carbonate in dimethylformamide . This approach leverages nucleophilic substitution to establish the critical connection between the imidazole and biphenyl-tetrazole components.
Another synthetic route identified in patent literature describes the preparation of trityl losartan through the reduction of an aldehyde precursor using sodium borohydride . This method capitalizes on the selective reduction of the aldehyde group to the corresponding hydroxymethyl functionality while preserving other structural elements.
Table 2. Comparative Synthesis Methods for Trityl Losartan
The synthesis of the imidazole component often begins with 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), which serves as a critical intermediate in losartan synthesis pathways . BCFI can be prepared through various methods, including chlorination-oxidation or oxidation-chlorination protocols of 2-butyl-3H-imidazole-4-methanol, or via Vilsmeier reagents from 2-butyl-2-imidazolin-5-one .
Physical and Chemical Properties
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol possesses distinct physical and chemical properties that influence its behavior in synthesis processes and stability during storage. While direct comprehensive physical data on trityl losartan is limited in the available search results, several key properties can be identified.
The crystallographic analysis indicates that the compound crystallizes in the centrosymmetric space group P1 with two independent molecules in its asymmetric unit . This crystalline structure exhibits specific conformational characteristics, with the central imidazole ring demonstrating varying degrees of twisting relative to the attached aromatic systems. The crystal structure is stabilized through intermolecular hydrogen bonds, creating an infinite chain along the a-axis.
The trityl-protected tetrazole moiety imparts specific solubility characteristics to the molecule, generally enhancing solubility in organic solvents like methanol, dimethylformamide, and isopropylalcohol, while reducing water solubility compared to the deprotected losartan form .
Table 3. Physical and Chemical Properties of Trityl Losartan
Relationship to Losartan
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol constitutes a protected intermediate in losartan synthesis, where the triphenylmethyl (trityl) group serves as a protecting entity for the tetrazole nitrogen. This protection is essential during specific synthetic transformations to prevent unwanted side reactions at the tetrazole moiety.
The conversion of trityl losartan to losartan involves the critical deprotection step removing the trityl group, followed by salt formation to produce the pharmaceutically active losartan potassium. According to documented procedures, this deprotection can be accomplished through several methods, all involving treatment with methanol under reflux conditions, which facilitates the removal of the trityl group as methyltriphenylmethyl ether .
The patent literature describes multiple approaches for this transformation, typically employing potassium carbonate or potassium bicarbonate to facilitate both deprotection and simultaneous formation of the potassium salt. These processes achieve yields ranging from 72.0% to 79.5%, demonstrating the efficiency of the trityl removal strategy .
Table 4. Deprotection Methods for Converting Trityl Losartan to Losartan Potassium
The deprotected and salt-formed losartan potassium exhibits characteristic physical properties, including melting points (by DSC) showing transitions around 230°C (change of crystal form) and 273-274°C .
Applications and Pharmacological Significance
While {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol itself functions primarily as a synthetic intermediate, its significance derives from its role in producing losartan, which possesses important pharmacological properties. The structure-activity relationships established through this protected form contribute to understanding the mechanisms of angiotensin II receptor antagonism.
Losartan, derived from trityl losartan, acts as a selective angiotensin II receptor type 1 (AT₁) antagonist, blocking the binding of angiotensin II to its receptors. This mechanism prevents vasoconstriction and aldosterone-secreting effects of angiotensin II, making it effective in treating hypertension and related cardiovascular conditions.
The imidazole nucleus present in both trityl losartan and losartan contributes significantly to their biological activities. Research on related imidazole derivatives has demonstrated a broad spectrum of pharmacological properties that highlight the importance of this structural element in drug development .
Table 5. Pharmacological Activities Associated with Imidazole Derivatives
Research Findings
Research on {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol has focused primarily on three main areas: structural characterization, synthetic methodology optimization, and efficient deprotection strategies for losartan production.
Synthetic research has concentrated on developing efficient methods for producing trityl losartan, with particular attention to the coupling of the imidazole and biphenyl-tetrazole components. The use of potassium carbonate in dimethylformamide has emerged as an effective approach for this coupling reaction . Additionally, alternate synthetic routes involving the reduction of aldehyde precursors using sodium borohydride have been explored .
Patent literature has extensively documented deprotection methodologies for converting trityl losartan to losartan potassium. These studies have established that methanol under reflux conditions provides an efficient medium for the removal of the trityl protecting group, with yields ranging from 72.0% to 79.5% depending on specific reaction conditions and workup procedures . The deprotection process simultaneously facilitates the formation of the potassium salt when conducted in the presence of potassium carbonate or potassium bicarbonate.
Table 6. Key Research Findings Related to Trityl Losartan
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume